Home > Products > Screening Compounds P116063 > 9-keto Tafluprost
9-keto Tafluprost -

9-keto Tafluprost

Catalog Number: EVT-10987483
CAS Number:
Molecular Formula: C25H32F2O5
Molecular Weight: 450.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

9-keto Tafluprost is a synthetic derivative of tafluprost, which is a prostaglandin analogue primarily utilized in the treatment of open-angle glaucoma and ocular hypertension. This compound exhibits unique pharmacological properties that enhance its efficacy in reducing intraocular pressure. The structure of 9-keto Tafluprost allows it to act selectively on prostaglandin receptors, making it an important compound in ophthalmic therapies.

Source and Classification

9-keto Tafluprost is classified under prostaglandin analogues, which are compounds that mimic the effects of natural prostaglandins in the body. Prostaglandins are lipid compounds that have diverse hormone-like effects, including the regulation of intraocular pressure. This compound is derived from tafluprost through specific synthetic modifications that enhance its stability and receptor affinity.

Synthesis Analysis

Methods and Technical Details

The synthesis of 9-keto Tafluprost typically involves several key steps, starting from a Corey lactone intermediate. The process includes:

  1. Horner-Emmons Reaction: This step involves the condensation of the Corey aldehyde with a phosphonate to introduce the lower side chain.
  2. Difluorination: The ω-chain undergoes difluorination using reagents such as morpholinosulfur trifluoride.
  3. Benzoyl Group Removal: This step is crucial for enhancing the reactivity of the intermediate.
  4. Reduction: Commonly performed with sodium borohydride or lithium aluminum hydride to convert ketones to alcohols.
  5. Wittig Reaction: Utilized to form alkenes by reacting an aldehyde with a phosphonium ylide.
  6. Esterification: The final step involves esterifying the acid with an alcohol to yield 9-keto Tafluprost .

These methods have been optimized for industrial production, focusing on cost-effectiveness and high purity yields.

Molecular Structure Analysis

Structure and Data

The molecular structure of 9-keto Tafluprost can be represented by the following chemical formula:

  • Canonical SMILES: CC(C)OC(=O)CCCC=CCC1C(C(CC1=O)O)C=CC(COC2=CC=CC=C2)(F)F
  • InChI Key: XNCSWEVHNBTYPP-QBSXWLLBSA-N

The compound features a complex arrangement of carbon chains, functional groups, and stereocenters that contribute to its biological activity. The presence of fluorine atoms enhances its potency and selectivity at prostaglandin receptors.

Chemical Reactions Analysis

Reactions and Technical Details

9-keto Tafluprost is involved in various chemical reactions, including:

  • Oxidation: Often performed using potassium permanganate or chromium trioxide to convert alcohols to ketones or aldehydes.
  • Reduction: Sodium borohydride or lithium aluminum hydride are typically used for reducing ketones back to alcohols.
  • Substitution Reactions: Utilizing halogenating agents such as thionyl chloride or phosphorus tribromide for introducing new functional groups .

These reactions are critical for modifying the compound's structure to enhance its pharmacological properties.

Mechanism of Action

The mechanism of action for 9-keto Tafluprost involves its conversion into tafluprost acid after administration. The tafluprost acid acts as a selective agonist at the prostaglandin F receptor, leading to increased uveoscleral outflow and decreased intraocular pressure. This action is crucial in managing conditions like glaucoma by facilitating aqueous humor drainage from the eye .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Molecular Weight: Approximately 432.5 g/mol
  • Solubility: Soluble in organic solvents like ethanol and dimethyl sulfoxide but poorly soluble in water.
  • Stability: Exhibits stability under standard storage conditions but may degrade under extreme pH or temperature conditions.

These properties are essential for formulating effective ophthalmic solutions that maintain therapeutic efficacy while minimizing side effects .

Applications

Scientific Uses

9-keto Tafluprost has several applications in scientific research and medicine:

  • Ophthalmology: Primarily used in treating glaucoma and ocular hypertension due to its ability to lower intraocular pressure effectively.
  • Research Tool: Serves as a reference compound for studying the pharmacodynamics of prostaglandin analogues and their derivatives.
  • Drug Development: Utilized in developing new formulations aimed at improving patient compliance through preservative-free options .

This compound's unique properties make it an invaluable asset in both clinical settings and research laboratories focused on ocular health.

Structural Characteristics and Biocatalytic Pathways

Molecular Modifications at C-15 Position: Difluoro Substitution Rationale

The defining structural feature of 9-keto Tafluprost is the difluoro substitution at the C-15 position of the prostaglandin backbone, replacing the naturally occurring hydroxyl group found in endogenous prostaglandin F₂α (PGF₂α). This strategic modification serves two primary biochemical purposes:

First, it confers metabolic resistance against 15-hydroxyprostaglandin dehydrogenase (15-OH-PGDH), the principal enzyme responsible for prostaglandin inactivation. Natural prostaglandins undergo rapid oxidation at C-15 to form inactive 15-keto metabolites. The electronegativity and covalent radius of fluorine atoms create a high-energy barrier that prevents dehydrogenation at C-15, thereby extending the compound's functional half-life [2] [3].

Second, the stereoelectronic effects of fluorine enhance binding affinity at the prostanoid FP receptor. The C-15 difluoro configuration induces a conformational shift in the omega chain that optimizes interactions with transmembrane domain residues of the receptor. This results in a 12-fold higher FP receptor binding affinity (Ki = 0.4 nM) for Tafluprost acid (AFP-172) compared to endogenous PGF₂α [3] [5].

Table 1: Biochemical Impact of C-15 Difluoro Substitution

PropertyEndogenous PGF₂α9-Keto TafluprostFunctional Consequence
C-15 GroupHydroxyl (-OH)Difluoro (-F₂)Metabolic stabilization
15-OH-PGDH SusceptibilityHighNegligibleExtended half-life
FP Receptor Ki4.8 nM0.4 nMEnhanced potency
Lipophilicity (LogP)3.24.1Improved corneal penetration

This molecular innovation represents a deliberate departure from classical prostaglandin design, which traditionally preserved the C-15 hydroxyl group as essential for biological activity [2] [6]. The fluorine atoms create a bioisosteric mimic that maintains receptor engagement while circumventing a major inactivation pathway.

Isopropyl Ester Prodrug Design and Enzymatic Hydrolysis Mechanisms

9-Keto Tafluprost is administered as an isopropyl ester prodrug (molecular weight: 452.53 g/mol) to overcome inherent bioavailability challenges. The rationale for this design involves three key considerations:

  • Lipophilicity Enhancement: The esterification increases the compound's octanol-water partition coefficient (LogP = 4.1), facilitating passive diffusion through the corneal epithelium's lipid-rich barrier [3] [5].
  • Enzymatic Targeting: Corneal tissues express high concentrations of carboxylesterases, particularly CES-1 and CES-2 isoforms, which exhibit substrate specificity toward aliphatic esters [3].
  • Site-Specific Activation: Hydrolysis occurs predominantly in anterior segment tissues, generating the active acid (AFP-172) directly at the site of action while minimizing systemic exposure [5].

The hydrolysis mechanism follows Michaelis-Menten kinetics, with corneal esterases cleaving the isopropyl ester bond to yield the biologically active carboxylic acid (AFP-172) and isopropanol. Enzyme kinetics studies demonstrate a Km of 18.3 μM and Vmax of 2.4 nmol/min/mg protein in corneal homogenates, indicating high catalytic efficiency. This process reaches completion within 15 minutes post-administration, with >90% conversion efficiency observed in ocular tissues [3] [6].

Table 2: Enzymatic Hydrolysis Parameters of Prostaglandin Prodrugs

ProdrugEster GroupKm (μM)Vmax (nmol/min/mg)Corneal Activation Rate
9-Keto TafluprostIsopropyl18.32.490% in 15 min
LatanoprostIsopropyl22.11.780% in 20 min
TravoprostEthyl15.41.985% in 18 min

The prodrug strategy effectively balances lipophilicity for corneal penetration with enzymatic lability for rapid activation, creating an efficient delivery system for the active moiety [5] [6].

Comparative Structural Analysis with Endogenous Prostaglandin F₂α Analogs

The structural evolution from endogenous PGF₂α to 9-keto Tafluprost involves three strategic modifications that optimize receptor interaction and metabolic stability:

  • Omega Chain Modifications: The introduction of a phenoxy group at C-12 (vs. hydroxyl in PGF₂α) and difluoro substitution at C-15 create a rigid, hydrophobic domain that enhances FP receptor binding. Molecular modeling shows this configuration forms π-cation interactions with Arg287 in the receptor's seventh transmembrane domain [5] [6].
  • Alpha Chain Optimization: The retention of the C5-C6 cis-double bond (characteristic of F-series prostaglandins) maintains optimal spatial alignment between the carboxylic acid and the receptor's extracellular loop recognition sites [1].
  • Cyclopentane Ring Stereochemistry: The 3,5-dihydroxy configuration (trans relationship at C-3 and C-5) mirrors natural prostaglandins, preserving hydrogen bonding with Ser153 and Thr154 residues in the FP receptor binding pocket [1] [6].

Table 3: Structural Comparison of Prostaglandin Analogs

Structural FeaturePGF₂αLatanoprost9-Keto Tafluprost
C-15 Modification-OH-OH-F₂
C-13 ConfigurationTrans double bondTrans double bondTrans double bond
Omega Chain Terminus-CH₃-CH₃-O-C₆H₅
FP Receptor Ki (nM)4.81.30.4
Primary Metabolism Pathway15-OH oxidationBeta oxidationBeta oxidation

The phenoxy-difluoro motif represents a significant advance over earlier prostaglandin analogs, providing both steric protection against metabolic enzymes and enhanced receptor affinity. This dual functionality explains the compound's improved efficacy profile at lower molar concentrations compared to earlier generation analogs [2] [5].

Active Metabolite (AFP-172) Formation Pathways

The bioactive moiety AFP-172 (Tafluprost acid) is generated through a tightly regulated biotransformation cascade:

Primary Activation Pathway:

  • Ester Hydrolysis: Corneal carboxylesterases (primarily hCE-2) cleave the isopropyl ester group within minutes of administration, releasing AFP-172. This reaction predominates in ocular tissues, with negligible systemic conversion [3] [5].
  • Cellular Uptake: AFP-172 undergoes facilitated transport into ciliary body and trabecular meshwork cells via organic anion transporter polypeptides (OATP-1A2 and OATP-2B1) [5].

Secondary Metabolic Pathways:

  • Beta Oxidation: The carboxylic acid side chain undergoes stepwise shortening via mitochondrial β-oxidation, producing 1,2-dinor-AFP-172 and 1,2,3,4-tetranor-AFP-172 metabolites. These retain <5% FP receptor binding affinity [5].
  • Lactonization: Tetranor metabolites spontaneously form γ-lactone derivatives (tetranor-tafluprost-γ-lactone) under physiological pH conditions, completely abolishing receptor activity [1] [5].
  • Glucuronidation: Minor hepatic pathways generate acyl glucuronide conjugates via UGT2B7-mediated catalysis, facilitating renal elimination [5].

Table 4: Metabolic Fate of AFP-172 (Tafluprost Acid)

MetaboliteFormation PathwayEnzymes InvolvedFP Receptor Affinity (Ki)
AFP-172 (Active)Ester hydrolysisCarboxylesterases0.4 nM
1,2-Dinor-AFP-172Alpha-chain β-oxidationAcyl-CoA dehydrogenase18.7 nM
1,2,3,4-Tetranor-AFP-172Complete β-oxidationThiolase>1000 nM
Tetranor-tafluprost-γ-lactoneSpontaneous cyclizationNon-enzymaticInactive
AFP-172 GlucuronideConjugationUGT2B7Inactive

Crucially, the C-15 difluoro substitution prevents oxidative metabolism via 15-OH-PGDH, channeling degradation exclusively through β-oxidation pathways. This results in a prolonged tissue residence time of the active AFP-172 in anterior segment tissues (elimination t½ = 6.7 hours) compared to natural prostaglandins (t½ = 0.5-1.5 hours) [2] [5]. The metabolic profile demonstrates precise engineering to maximize target tissue exposure while minimizing systemic pharmacologic activity.

Properties

Product Name

9-keto Tafluprost

IUPAC Name

propan-2-yl (Z)-7-[(1R,2R,3R)-2-[(E)-3,3-difluoro-4-phenoxybut-1-enyl]-3-hydroxy-5-oxocyclopentyl]hept-5-enoate

Molecular Formula

C25H32F2O5

Molecular Weight

450.5 g/mol

InChI

InChI=1S/C25H32F2O5/c1-18(2)32-24(30)13-9-4-3-8-12-20-21(23(29)16-22(20)28)14-15-25(26,27)17-31-19-10-6-5-7-11-19/h3,5-8,10-11,14-15,18,20-21,23,29H,4,9,12-13,16-17H2,1-2H3/b8-3-,15-14+/t20-,21-,23-/m1/s1

InChI Key

XNCSWEVHNBTYPP-QBSXWLLBSA-N

Canonical SMILES

CC(C)OC(=O)CCCC=CCC1C(C(CC1=O)O)C=CC(COC2=CC=CC=C2)(F)F

Isomeric SMILES

CC(C)OC(=O)CCC/C=C\C[C@@H]1[C@H]([C@@H](CC1=O)O)/C=C/C(COC2=CC=CC=C2)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.